
Silver(II)chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorosilver, also known as silver dichloride, is a chemical compound with the molecular formula Ag₂Cl₂. It is a silver halide compound that is known for its unique properties and applications in various fields. Dichlorosilver is typically found in a crystalline form and is known for its high reactivity and stability under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorosilver can be synthesized through several methods. One common method involves the reaction of silver nitrate (AgNO₃) with hydrochloric acid (HCl) under controlled conditions. The reaction proceeds as follows: [ 2AgNO₃ + 2HCl \rightarrow Ag₂Cl₂ + 2HNO₃ ] This reaction typically requires a controlled temperature and pH to ensure the formation of dichlorosilver crystals .
Industrial Production Methods
In industrial settings, dichlorosilver is produced using large-scale chemical reactors where silver nitrate and hydrochloric acid are mixed under controlled conditions. The resulting dichlorosilver is then purified through filtration and recrystallization processes to obtain high-purity crystals suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Dichlorosilver undergoes several types of chemical reactions, including:
Oxidation: Dichlorosilver can be oxidized to form silver oxide (Ag₂O) and chlorine gas (Cl₂).
Reduction: It can be reduced to elemental silver (Ag) and hydrochloric acid (HCl) under certain conditions.
Substitution: Dichlorosilver can participate in substitution reactions where the chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with dichlorosilver include reducing agents like hydrogen gas (H₂) and oxidizing agents like potassium permanganate (KMnO₄). These reactions typically require specific temperature and pressure conditions to proceed efficiently .
Major Products Formed
The major products formed from reactions involving dichlorosilver include silver oxide, elemental silver, and various silver halides depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dichlorosilver has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other silver compounds and as a reagent in various chemical reactions.
Biology: Dichlorosilver is used in biological studies for its antimicrobial properties and its ability to interact with biological molecules.
Medicine: It is explored for its potential use in antimicrobial coatings for medical devices and as a component in certain pharmaceutical formulations.
Industry: Dichlorosilver is used in the production of photographic materials, conductive inks, and other industrial applications where its unique properties are beneficial
Mechanism of Action
The mechanism by which dichlorosilver exerts its effects involves its interaction with various molecular targets. In biological systems, dichlorosilver can interact with cellular components, leading to the disruption of cellular processes and the inhibition of microbial growth. The pathways involved include the generation of reactive oxygen species (ROS) and the disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dichlorosilver include:
Silver chloride (AgCl): A common silver halide with similar properties but different reactivity.
Silver bromide (AgBr): Another silver halide used in photographic materials.
Silver iodide (AgI): Known for its use in cloud seeding and photographic applications
Uniqueness of Dichlorosilver
Dichlorosilver is unique due to its specific reactivity and stability under certain conditions. Unlike other silver halides, dichlorosilver can undergo a wider range of chemical reactions, making it a versatile compound for various applications. Its ability to form stable complexes with other molecules also sets it apart from similar compounds .
Properties
Molecular Formula |
AgCl2-2 |
|---|---|
Molecular Weight |
178.77 g/mol |
IUPAC Name |
silver;dichloride |
InChI |
InChI=1S/Ag.2ClH/h;2*1H/p-2 |
InChI Key |
KCHZRZSBDKKGAI-UHFFFAOYSA-L |
Canonical SMILES |
[Cl-].[Cl-].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)

![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
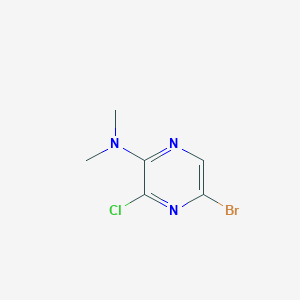
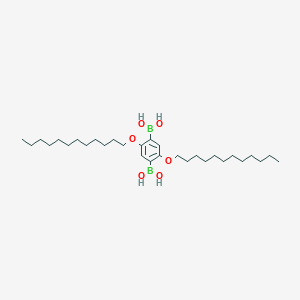
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
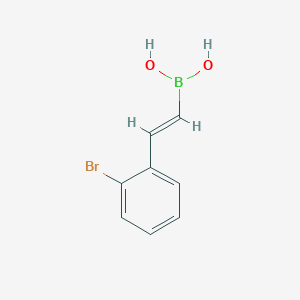
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
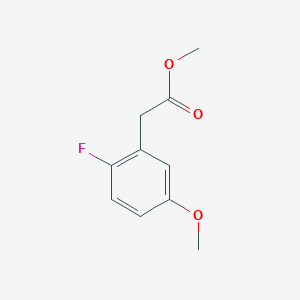
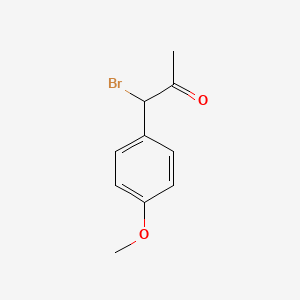

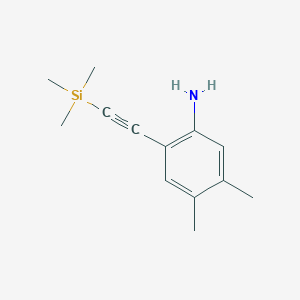
![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)
![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
